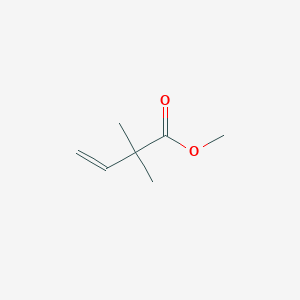
2,2-Dimethyl-3-butenoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-butenoic acid methyl ester, also known as geranyl acetate, is a natural organic compound that is commonly found in various plants, fruits, and flowers. It is widely used in the fragrance and flavor industries due to its pleasant and fruity aroma, which is reminiscent of roses and geraniums. In Synthesis Method: The most common method for synthesizing geranyl acetate is via the esterification of geraniol with acetic acid. Geraniol is a natural compound that is found in various essential oils, such as rose oil, geranium oil, and citronella oil. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and can be performed under reflux conditions or via azeotropic distillation. Scientific Research Application: Geranyl acetate has been the subject of numerous scientific studies due to its various biological activities and potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It is also used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. Mechanism of Action: The mechanism of action of geranyl acetate is not fully understood, but it is believed to exert its biological effects via various pathways. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress. Biochemical and Physiological Effects: Geranyl acetate has been shown to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress. Advantages and Limitations for Lab Experiments: One of the main advantages of using geranyl acetate in lab experiments is its natural origin and low toxicity. It is also relatively easy to synthesize and has a pleasant aroma, which makes it an ideal candidate for use in various applications. However, one of the limitations of using geranyl acetate is its volatility, which can make it difficult to handle and measure accurately. Future Directions: There are numerous future directions for the research and development of geranyl acetate. One potential application is its use as a natural preservative in the food industry. It has also been shown to possess potential anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, it has been shown to possess insecticidal properties, and further research is needed to explore its potential as an insecticide. Finally, its potential as a fragrance and flavoring agent in various industries warrants further investigation. In conclusion, 2,2-Dimethyl-3-butenoic acid methyl ester, or geranyl acetate, is a natural organic compound that possesses various biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of geranyl acetate and its various applications.
属性
CAS 编号 |
19757-86-9 |
|---|---|
产品名称 |
2,2-Dimethyl-3-butenoic acid methyl ester |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
methyl 2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-5-7(2,3)6(8)9-4/h5H,1H2,2-4H3 |
InChI 键 |
UHRVSIIJSJKEPO-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)OC |
规范 SMILES |
CC(C)(C=C)C(=O)OC |
同义词 |
Methyl 2,2-Dimethyl-3-butenoate; NSC 402036 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
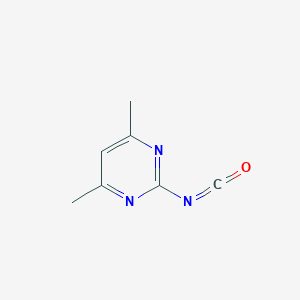
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
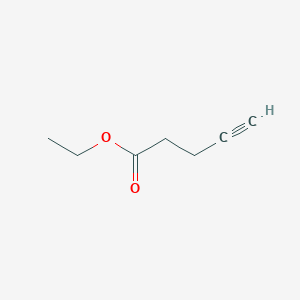
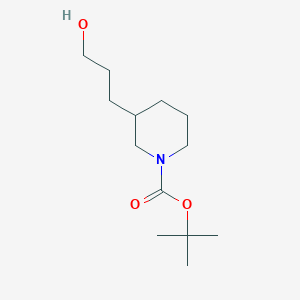
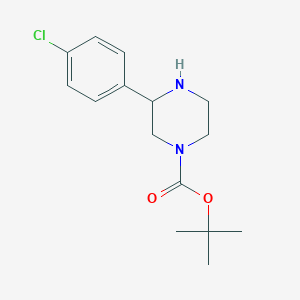
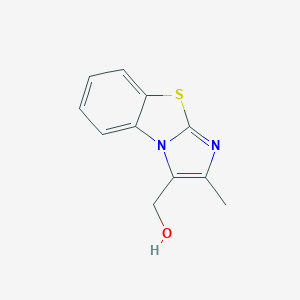
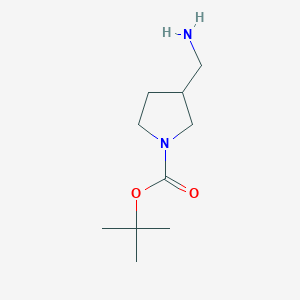
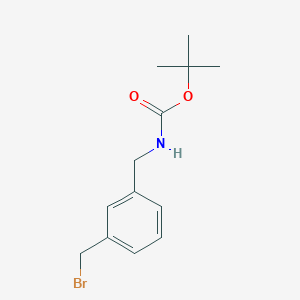
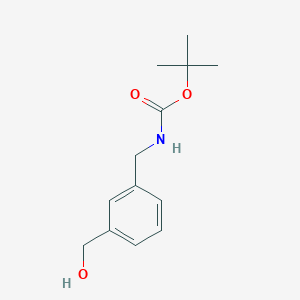
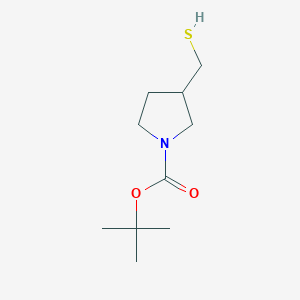
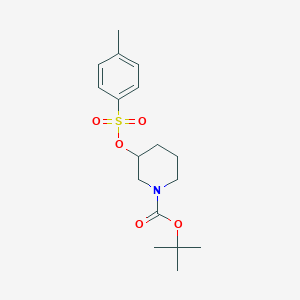
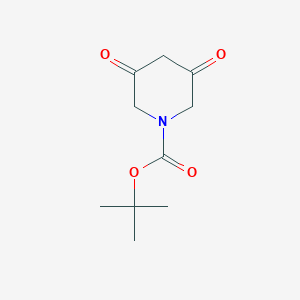
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)